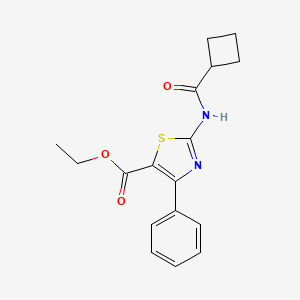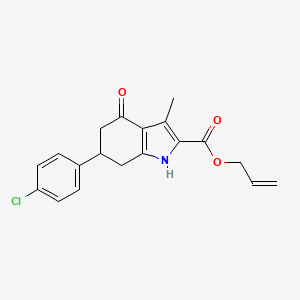![molecular formula C17H19FN2O4 B4842015 3-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-1-(3-fluorophenyl)pyrrolidine-2,5-dione](/img/structure/B4842015.png)
3-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-1-(3-fluorophenyl)pyrrolidine-2,5-dione
Overview
Description
3-(1,4-Dioxa-8-azaspiro[45]dec-8-yl)-1-(3-fluorophenyl)pyrrolidine-2,5-dione is a synthetic organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-1-(3-fluorophenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the spiro linkage: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the fluorophenyl group: This step may involve a nucleophilic substitution reaction using a fluorinated aromatic compound.
Formation of the pyrrolidine-2,5-dione moiety: This can be accomplished through a condensation reaction involving a suitable amine and an anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the spiro linkage or the pyrrolidine ring.
Reduction: Reduction reactions may target the carbonyl groups in the pyrrolidine-2,5-dione moiety.
Substitution: The fluorophenyl group may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can be employed.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique spiro structure can impart specific properties to the resulting compounds.
Biology
In biological research, the compound may be investigated for its potential as a pharmacophore. The fluorophenyl group is known to enhance the bioactivity of many compounds, making it a candidate for drug development.
Medicine
In medicine, the compound may be explored for its therapeutic potential. The presence of the pyrrolidine-2,5-dione moiety suggests possible applications in the treatment of neurological disorders or as an anti-inflammatory agent.
Industry
In industry, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-1-(3-fluorophenyl)pyrrolidine-2,5-dione would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors. The fluorophenyl group can enhance binding affinity, while the spiro structure may influence the compound’s stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
Spirooxindoles: These compounds also feature a spiro linkage and are known for their biological activity.
Fluorophenyl derivatives: Compounds with a fluorophenyl group are widely studied for their enhanced bioactivity.
Pyrrolidine-2,5-dione derivatives: These compounds are known for their therapeutic potential, particularly in the treatment of neurological disorders.
Uniqueness
The uniqueness of 3-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-1-(3-fluorophenyl)pyrrolidine-2,5-dione lies in its combination of a spiro linkage, a fluorophenyl group, and a pyrrolidine-2,5-dione moiety. This combination imparts specific structural and functional properties that may not be present in other similar compounds.
Properties
IUPAC Name |
3-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-1-(3-fluorophenyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O4/c18-12-2-1-3-13(10-12)20-15(21)11-14(16(20)22)19-6-4-17(5-7-19)23-8-9-24-17/h1-3,10,14H,4-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYLJJNOFLGOIHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)C3CC(=O)N(C3=O)C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-{4-[(2-bromophenoxy)methyl]phenyl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B4841938.png)
![N-{[4-(dimethylamino)phenyl]methyl}-4-fluorobenzene-1-sulfonamide](/img/structure/B4841952.png)
![Ethyl 2-chloro-5-({[(2-hydroxyethyl)sulfanyl]acetyl}amino)benzoate](/img/structure/B4841963.png)
![1,7-dicyclopropyl-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4841969.png)
![(4E)-4-[[3-chloro-5-methoxy-4-[2-(3-methoxyphenoxy)ethoxy]phenyl]methylidene]-2-(2-methylphenyl)-1,3-oxazol-5-one](/img/structure/B4841973.png)

![5-{[(2-chloro-4-fluorobenzyl)thio]methyl}-4-(5-chloro-2-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4841992.png)
![5-BROMO-N-{1-[(4-CHLOROPHENYL)METHYL]-5-METHYL-1H-PYRAZOL-3-YL}THIOPHENE-2-SULFONAMIDE](/img/structure/B4841993.png)
![5-bromo-N-(4-{[(2,4-dimethylphenyl)amino]sulfonyl}phenyl)-2-furamide](/img/structure/B4842007.png)

![N-{2-[(2-methylbenzyl)sulfanyl]ethyl}benzenesulfonamide](/img/structure/B4842030.png)
![N,N'-1,2-phenylenebis[2-(1-naphthyl)acetamide]](/img/structure/B4842038.png)
![2-cyano-N-isopropyl-3-(4-methoxy-3-{[3-(trifluoromethyl)benzyl]oxy}phenyl)acrylamide](/img/structure/B4842043.png)
![2-[(2-CHLORO-6-FLUOROBENZYL)SULFANYL]-5,6-DIMETHYL-3-(2-PYRIDYLMETHYL)THIENO[2,3-D]PYRIMIDIN-4(3H)-ONE](/img/structure/B4842046.png)
